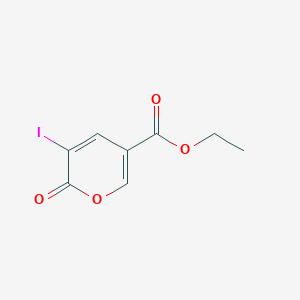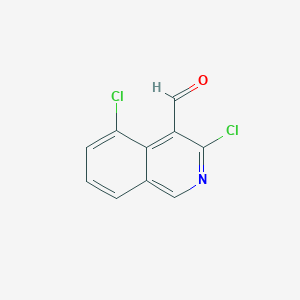
3,5-Dichloroisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H5Cl2NO. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 3,5-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,5-Dichloroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloroisoquinoline-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloroisoquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Chloroisoquinoline-3-carbaldehyde: Similar structure but with different chlorine substitution pattern, leading to different reactivity and applications.
3,5-Dibromoisoquinoline-4-carbaldehyde: Bromine atoms instead of chlorine, which can affect the compound’s reactivity and biological activity.
Uniqueness
3,5-Dichloroisoquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5Cl2NO |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
3,5-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-3-1-2-6-4-13-10(12)7(5-14)9(6)8/h1-5H |
InChI Key |
CJEMOKAGOAYACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


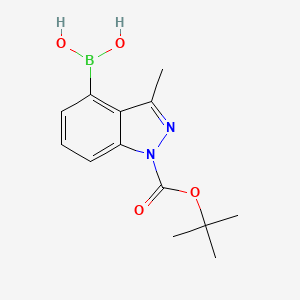
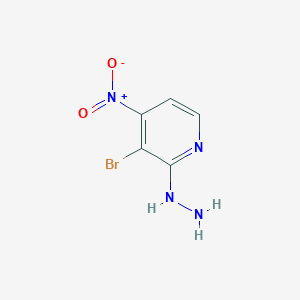
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
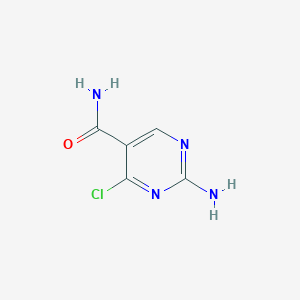

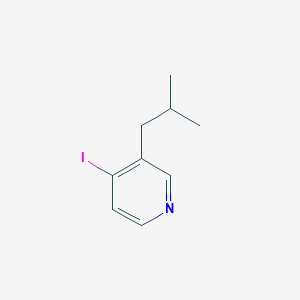
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)

![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

